NDSB-256

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate typically involves the reaction of benzyl chloride with dimethylamine to form benzyl(dimethyl)amine. This intermediate is then reacted with 1,3-propane sultone under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acid and amine derivatives.

Applications De Recherche Scientifique

Applications Overview

NDSB-256 is utilized across various scientific disciplines, particularly in protein chemistry and biotechnology. Below are detailed applications:

Case Studies and Research Findings

-

Protein Folding Studies:

Research has demonstrated that this compound significantly improves the recovery of active proteins during folding experiments. For instance, studies using hen lysozyme showed that this compound effectively prevents aggregation within seconds of dilution in renaturation buffers, thus facilitating proper folding . -

Membrane Protein Extraction:

In a comparative study on membrane proteins, this compound was shown to enhance extraction yields significantly compared to traditional methods. The compound's zwitterionic nature allows it to interact favorably with membrane proteins without disrupting their structure . -

Pharmaceutical Applications:

The use of this compound as a drug excipient has been documented in various formulations aimed at improving the solubility of poorly soluble drugs. Its ability to stabilize proteins makes it an ideal candidate for biopharmaceutical applications where protein integrity is crucial .

Mécanisme D'action

The mechanism of action of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate involves its ability to reduce protein aggregation and improve protein renaturation. It achieves this by interacting with hydrophobic regions of proteins, thereby stabilizing their native conformation . The compound’s zwitterionic nature allows it to function effectively over a wide pH range .

Comparaison Avec Des Composés Similaires

Similar compounds to 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate include:

3-(N,N-Dimethyldodecylammonio)propane-1-sulfonate: This compound is also a zwitterionic surfactant used for protein solubilization and stabilization.

3-(N,N-Dimethyl-3-trimethoxysilylpropylammonio)propane-1-sulfonate: Another zwitterionic surfactant with similar applications in biochemistry and industry.

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate is unique due to its specific interaction with proteins, making it particularly effective in reducing aggregation and improving renaturation .

Activité Biologique

NDSB-256, or N,N-Dimethyl-N-(2-hydroxyethyl)-N-(3-sulfopropyl) ammonium betaine, is a zwitterionic non-detergent sulfobetaine that has garnered attention for its unique properties in biological applications. This compound is primarily utilized for enhancing protein solubility and stability, making it a valuable tool in biochemical research and pharmaceutical development.

Structural Characteristics

- CAS Number: 81239-45-4

- Molecular Formula: C₁₂H₁₉NO₃S

- Molecular Weight: 257.35 Da

This compound's structure features a hydrophilic sulfobetaine group and a short hydrophobic tail, which prevents micelle formation and allows it to function effectively without denaturing proteins.

Applications in Biological Research

This compound has several notable applications in biological research:

- Protein Solubilization and Stabilization : It acts as a protein-specific additive that enhances the solubility and stability of various proteins, particularly membrane proteins and those associated with cellular structures.

- Preventing Protein Aggregation : The compound is effective in preventing aggregation during protein purification processes, which is critical for maintaining protein functionality.

- Facilitating Protein Folding : this compound has been shown to assist in the refolding of denatured proteins, restoring their enzymatic activity significantly (e.g., 30% restoration of lysozyme activity at 1 M concentration) .

- Crystallization Additive : It is used to improve the efficiency of protein crystallization, allowing for better structural analysis through techniques like X-ray crystallography.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental setups:

Case Study: Protein Folding Enhancement

A study demonstrated that this compound significantly improved the refolding efficiency of the protective antigen from Bacillus anthracis when used at a concentration of 1 M (p = 0.0016) . This finding underscores its potential as a pharmacological chaperone in protein folding applications.

Table 1: Comparative Effects of this compound on Protein Activity

| Protein | Concentration (M) | Activity Restoration (%) |

|---|---|---|

| Egg-white Lysozyme | 1 | 30 |

| β-Galactosidase | 0.8 | 16 |

| Protective Antigen (PA) | 1 | Significant improvement |

The mechanism by which this compound enhances protein solubility and stability appears to involve specific interactions with hydrophobic regions of proteins. This interaction may stabilize folded conformations and prevent aggregation, as evidenced by structural studies indicating binding pockets for sulfobetaines on target proteins .

Propriétés

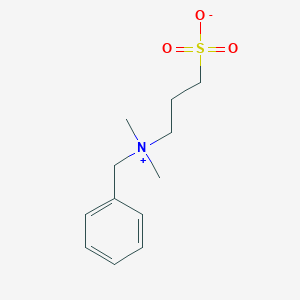

IUPAC Name |

3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJASPJNLSQOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.